3-methyl-N-(4-phenoxyphenyl)benzamide 3-methyl-N-(4-phenoxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10856842
InChI: InChI=1S/C20H17NO2/c1-15-6-5-7-16(14-15)20(22)21-17-10-12-19(13-11-17)23-18-8-3-2-4-9-18/h2-14H,1H3,(H,21,22)
SMILES: CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Molecular Formula: C20H17NO2
Molecular Weight: 303.4 g/mol

3-methyl-N-(4-phenoxyphenyl)benzamide

CAS No.:

Cat. No.: VC10856842

Molecular Formula: C20H17NO2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N-(4-phenoxyphenyl)benzamide -

Specification

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
IUPAC Name 3-methyl-N-(4-phenoxyphenyl)benzamide
Standard InChI InChI=1S/C20H17NO2/c1-15-6-5-7-16(14-15)20(22)21-17-10-12-19(13-11-17)23-18-8-3-2-4-9-18/h2-14H,1H3,(H,21,22)
Standard InChI Key PHHZPLHCGGMMKP-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Canonical SMILES CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Methyl-N-(4-phenoxyphenyl)benzamide consists of a benzamide core substituted with a methyl group at the 3-position and a phenoxyphenyl group at the para position of the aniline nitrogen. The IUPAC name reflects this substitution pattern: N-[4-(phenoxy)phenyl]-3-methylbenzamide. The compound’s structure is validated by its exact mass (303.126 g/mol) and molecular formula (C20H17NO2\text{C}_{20}\text{H}_{17}\text{NO}_2) .

Crystallographic and Stereochemical Considerations

Although crystallographic data are unavailable, the planar arrangement of the benzamide and phenoxyphenyl groups likely facilitates π-π stacking interactions, a common feature in aromatic amides. The methyl group at the 3-position introduces steric hindrance, potentially influencing conformational flexibility and binding affinities in biological systems .

Spectroscopic Properties

While experimental spectra are not provided in the cited sources, theoretical predictions based on analogous benzamides suggest:

  • IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H).

  • NMR: Aromatic protons in the δ 6.5–8.0 ppm range, with distinct singlet for the methyl group at δ 2.3–2.5 ppm .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-methyl-N-(4-phenoxyphenyl)benzamide can be inferred from methods described for structurally related benzanilides. A plausible route involves:

  • Acid Chloride Formation: Reacting 3-methylbenzoic acid with thionyl chloride (SOCl2\text{SOCl}_2) to yield 3-methylbenzoyl chloride.

  • Amidation: Coupling the acid chloride with 4-phenoxyaniline in the presence of a base (e.g., triethylamine) to form the target amide .

Optimization Considerations

Patent CN105753731A details analogous reactions using chlorobenzene as a solvent and phosphorus trichloride (PCl3\text{PCl}_3) as a catalyst for amidation . For 3-methyl-N-(4-phenoxyphenyl)benzamide, substituting 3-nitro-4-chlorobenzoic acid with 3-methylbenzoic acid and omitting the methoxylation step could streamline synthesis. Reaction conditions (70–100°C, 2–8 hours) and workup procedures (distillation, filtration) from the patent are directly applicable .

Physicochemical Properties

Thermodynamic Parameters

Key properties include:

PropertyValue
Molecular Weight303.354 g/mol
LogP5.11
Polar Surface Area38.33 Ų
Melting PointNot reported
Boiling PointNot reported

The high logP value suggests preferential solubility in organic solvents (e.g., dichloromethane, ethyl acetate) over aqueous media, aligning with its classification as a "lipophilic small molecule" .

Stability and Degradation

No stability data are available, but benzamides generally exhibit:

  • Thermal Stability: Decomposition above 200°C.

  • Hydrolytic Sensitivity: Susceptibility to strong acids/bases via amide bond cleavage .

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